molecular formula C9H11F2NO B561238 4-(2-Fluoro-1-fluoromethyl-ethoxy)-aniline CAS No. 109230-64-0

4-(2-Fluoro-1-fluoromethyl-ethoxy)-aniline

Cat. No. B561238
M. Wt: 187.19
InChI Key: AKVABIOHSJGFAU-UHFFFAOYSA-N
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Patent
US05250690

Procedure details

3.4 g (15.7 mmol) of p-(1,3-difluoro-2-propoxy)nitrobenzene, 17.7 g (78.5 mmol) of SnCl2 ·2H2O and 35 ml of absolute ethanol were heated together at reflux for 1 hour. The reaction mixture was poured over ice, made basic with 50 percent aqueous NaOH and extracted three times into ether. The combined ether extracts were washed two times with water, dried over MgSO4 and filtered. Hydrogen chloride gas was bubbled into the ether solution causing the above-named aniline to precipitate as the hydrochloride salt. The product was collected as a tan solid by filtration (80 percent of theoretical) and decomposed (d) at 240° C. T1 - % C? % H? % N? -Analysis: -Calc. for C9H11F2NO.HCl: 48.33 5.41 6.26 -Found: 48.42 5.41 6.33 -
Name
p-(1,3-difluoro-2-propoxy)nitrobenzene
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][CH:3]([O:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][CH:8]=1)[CH2:4][F:5].Cl[Sn]Cl.[OH-].[Na+]>C(O)C>[F:1][CH2:2][CH:3]([O:6][C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][CH:8]=1)[CH2:4][F:5] |f:2.3|

Inputs

Step One
Name
p-(1,3-difluoro-2-propoxy)nitrobenzene
Quantity
3.4 g
Type
reactant
Smiles
FCC(CF)OC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
17.7 g
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured over ice
EXTRACTION
Type
EXTRACTION
Details
extracted three times into ether
WASH
Type
WASH
Details
The combined ether extracts were washed two times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Hydrogen chloride gas was bubbled into the ether solution
CUSTOM
Type
CUSTOM
Details
to precipitate as the hydrochloride salt
FILTRATION
Type
FILTRATION
Details
The product was collected as a tan solid by filtration (80 percent of theoretical)
CUSTOM
Type
CUSTOM
Details
at 240° C

Outcomes

Product
Name
Type
Smiles
FCC(CF)OC1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.